molecular formula C12H15NO4 B14654432 N-(4-propoxybenzoyl)glycine CAS No. 51220-53-2

N-(4-propoxybenzoyl)glycine

Cat. No.: B14654432
CAS No.: 51220-53-2
M. Wt: 237.25 g/mol
InChI Key: OOOAIJCHAPYKDA-UHFFFAOYSA-N
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Description

N-(4-propoxybenzoyl)glycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a propoxy group attached to the benzoyl moiety, which is further linked to the glycine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propoxybenzoyl)glycine typically involves the reaction of 4-propoxybenzoic acid with glycine. The process can be carried out through the following steps:

    Esterification: 4-propoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-propoxybenzoate.

    Amidation: The ester is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-propoxybenzoyl)glycine can undergo various chemical reactions, including:

    Oxidation: The propoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: 4-carboxybenzoic acid derivative.

    Reduction: Benzyl glycine derivative.

    Substitution: Various alkoxy-substituted benzoyl glycine derivatives.

Mechanism of Action

The mechanism of action of N-(4-propoxybenzoyl)glycine involves its interaction with glycine receptors in the central nervous system. Glycine acts as an inhibitory neurotransmitter, and its derivatives can modulate neurotransmission by binding to glycine receptors. This interaction can lead to the stabilization of neuronal membranes and the modulation of synaptic transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-propoxybenzoyl)glycine is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity. This structural feature may enhance its ability to cross biological membranes and interact with specific molecular targets.

Properties

CAS No.

51220-53-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(4-propoxybenzoyl)amino]acetic acid

InChI

InChI=1S/C12H15NO4/c1-2-7-17-10-5-3-9(4-6-10)12(16)13-8-11(14)15/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

OOOAIJCHAPYKDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

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